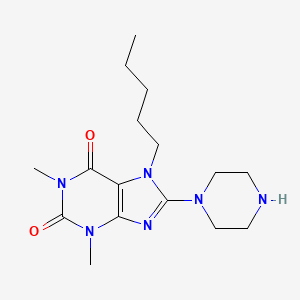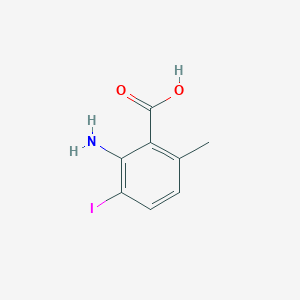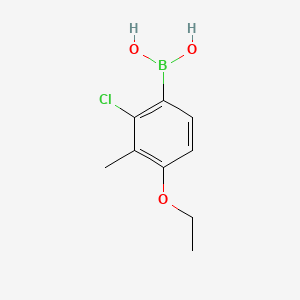
2-Bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine is a chemical compound with the molecular formula C11H14BrN3O2 It is a derivative of pyridine, substituted with bromine, nitro, and piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine typically involves the following steps:
Nitration: The addition of a nitro group to the pyridine ring.
Piperidinyl Substitution: The attachment of a 4-methylpiperidin-1-yl group to the pyridine ring.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-Bromo-6-(4-methylpiperidin-1-yl)-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group may enhance its binding affinity to certain proteins or enzymes. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitropyridine: Lacks the piperidinyl group, making it less versatile in biological applications.
6-(4-Methylpiperidin-1-yl)-4-nitropyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-6-(4-methylpiperidin-1-yl)pyridine: Lacks the nitro group, altering its redox properties.
Uniqueness
2-Bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14BrN3O2 |
|---|---|
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
2-bromo-6-(4-methylpiperidin-1-yl)-4-nitropyridine |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-7-9(15(16)17)6-10(12)13-11/h6-8H,2-5H2,1H3 |
Clave InChI |
BHBXYDQFRHOFOD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)


![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)








